An In-Depth Technical Guide to N-(2-hydroxyphenyl)-2-methoxybenzamide: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to N-(2-hydroxyphenyl)-2-methoxybenzamide: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyphenyl)-2-methoxybenzamide is a molecule of significant interest within the broader class of salicylanilides, compounds recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential therapeutic applications. Drawing upon data from closely related analogues and the established bioactivity of the salicylanilide scaffold, this document offers insights into the molecule's mechanism of action, protocols for its study, and its promise in drug discovery and development.
Introduction: The Significance of the Salicylanilide Scaffold
Salicylanilides, a class of compounds characterized by a salicylic acid moiety linked to an aniline derivative via an amide bond, have long been a source of medicinally relevant molecules.[1] Their derivatives have demonstrated a wide spectrum of biological effects, including anthelmintic, antibacterial, and antifungal properties. More recently, research has unveiled their potential in oncology and infectious diseases, driving a renewed interest in this chemical class. N-(2-hydroxyphenyl)-2-methoxybenzamide, as a specific derivative, presents a unique substitution pattern that warrants detailed investigation for novel therapeutic applications.
Molecular Structure and Identification
The chemical structure of N-(2-hydroxyphenyl)-2-methoxybenzamide consists of a 2-methoxybenzoyl group attached to a 2-aminophenol moiety.
IUPAC Name: 2-Hydroxy-N-(2-methoxyphenyl)benzamide
Chemical Formula: C₁₄H₁₃NO₃
Molecular Weight: 243.26 g/mol
Caption: Chemical structure of N-(2-hydroxyphenyl)-2-methoxybenzamide.
Physicochemical Properties
The physicochemical properties of N-(2-hydroxyphenyl)-2-methoxybenzamide are critical for understanding its behavior in biological systems and for formulation development. While experimental data for this specific molecule is limited, the following table provides predicted values based on its structure and data from similar compounds.
| Property | Predicted Value | Reference Compound Data |
| Molecular Weight | 243.26 g/mol | 2-methoxy-N-(2-methoxyphenyl)benzamide: 257.28 g/mol [3] |
| LogP | ~3.0 | 2-methoxy-N-phenylbenzamide: 3.6[4] |
| Hydrogen Bond Donors | 2 | 2-methoxy-N-(2-methoxyphenyl)benzamide: 1[3] |
| Hydrogen Bond Acceptors | 4 | 2-methoxy-N-(2-methoxyphenyl)benzamide: 3[3] |
| Melting Point | Not available | N-(2-methoxyphenyl)benzamide: 60 °C[5] |
| Boiling Point | Not available | 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide: ~350 °C[6] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of salicylanilides. |
Synthesis and Characterization
The synthesis of N-(2-hydroxyphenyl)-2-methoxybenzamide can be achieved through a standard amide coupling reaction.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-(2-hydroxyphenyl)-2-methoxybenzamide.
Detailed Experimental Protocol: Amide Coupling
Objective: To synthesize N-(2-hydroxyphenyl)-2-methoxybenzamide from 2-methoxybenzoic acid and 2-aminophenol.
Materials:
-
2-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt))
-
2-Aminophenol
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Activation of Carboxylic Acid:
-
Method A (Acid Chloride): To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methoxybenzoyl chloride.
-
Method B (EDC/HOBt Coupling): To a solution of 2-methoxybenzoic acid (1.0 eq), 2-aminophenol (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C.
-
-
Amide Bond Formation:
-
For Method A: Dissolve the crude 2-methoxybenzoyl chloride in anhydrous DCM. To this solution, add 2-aminophenol (1.1 eq) and a base such as triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
For Method B: Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure N-(2-hydroxyphenyl)-2-methoxybenzamide.
-
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
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¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): Aromatic protons (6.8-8.0 ppm, 8H), methoxy protons (s, ~3.9 ppm, 3H), hydroxyl proton (broad s, variable), and amide proton (broad s, variable).
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¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): Carbonyl carbon (~165 ppm), aromatic carbons (110-160 ppm), and methoxy carbon (~56 ppm).
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FTIR (KBr, cm⁻¹): Expected characteristic peaks: N-H stretching (~3300-3400 cm⁻¹), O-H stretching (~3200-3500 cm⁻¹, broad), C=O stretching (~1640-1680 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹).
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Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion at m/z 244.09.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of related salicylanilides and benzamides, N-(2-hydroxyphenyl)-2-methoxybenzamide is predicted to exhibit several biological effects.
Anticancer Activity: Hedgehog Signaling Pathway Inhibition
Derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[1] These inhibitors often target the Smoothened (Smo) receptor. The 2-methoxybenzamide scaffold can act as a connector between different pharmacophoric groups that interact with key residues in the Smo binding pocket.[1]
Caption: Potential inhibition of the Hedgehog signaling pathway by N-(2-hydroxyphenyl)-2-methoxybenzamide.
Antimicrobial and Anti-inflammatory Activity
Salicylanilide derivatives have shown activity against Gram-positive bacteria. The mechanism is thought to involve the disruption of bacterial cell membrane potential. Additionally, some benzamide derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes such as proteinase.
Other Potential Activities
The broader class of hydroxy-substituted benzamides has been associated with a range of other biological activities, including:
-
Dopamine Receptor Antagonism: Many benzamides act as antagonists at dopamine D2-like receptors.[7]
-
Enzyme Inhibition: Certain derivatives can inhibit enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE).[7]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of N-(2-hydroxyphenyl)-2-methoxybenzamide on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a panel of cell lines relevant to the suspected mechanism of action) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of N-(2-hydroxyphenyl)-2-methoxybenzamide (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of N-(2-hydroxyphenyl)-2-methoxybenzamide that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate with the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Safety and Handling
While a specific safety data sheet (SDS) for N-(2-hydroxyphenyl)-2-methoxybenzamide is not available, general precautions for handling benzamide derivatives should be followed. Related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[3]
General Handling Precautions:
-
Use in a well-ventilated area or in a fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Avoid inhalation of dust and contact with skin and eyes.[6][8]
-
In case of contact, flush the affected area with plenty of water.[6][8]
-
Store in a cool, dry, and tightly sealed container.
Conclusion and Future Directions
N-(2-hydroxyphenyl)-2-methoxybenzamide is a promising molecule within the versatile class of salicylanilides. Based on the biological activities of its structural analogs, it holds potential for development as an anticancer, antimicrobial, or anti-inflammatory agent. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further research, including the determination of its precise physicochemical properties, a thorough investigation of its mechanism of action against various biological targets, and in vivo efficacy and toxicity studies, is warranted to fully elucidate its therapeutic potential.
References
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PubChem. (n.d.). 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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PubChem. (n.d.). 2-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz, R. (n.d.). N-(2-methoxyphenyl)benzamide. Retrieved from [Link]
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